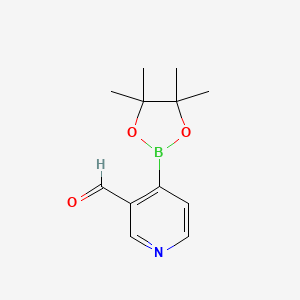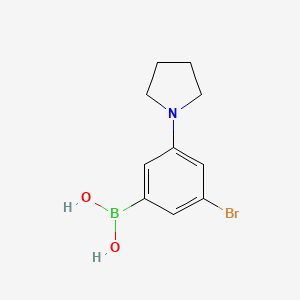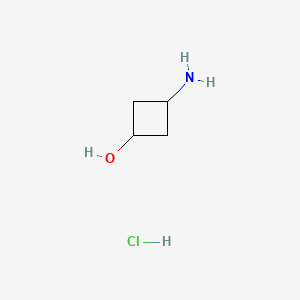
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide
描述
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of kynurenine, a metabolite of the amino acid tryptophan. The compound is characterized by the presence of two carbon-13 isotopes, which makes it useful in mass spectrometry and other analytical techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide typically involves the incorporation of carbon-13 isotopes into the kynurenine structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the isotopic purity and chemical integrity of the final product .
化学反应分析
Types of Reactions
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of kynurenine and its metabolites.
Biology: Employed in studies of tryptophan metabolism and its role in various biological processes.
Medicine: Investigated for its potential role in neurological disorders and other medical conditions.
Industry: Utilized in the development of analytical methods and quality control processes.
作用机制
The mechanism of action of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide involves its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the kynurenine pathway, which plays a crucial role in the regulation of immune responses, neuroprotection, and neurotoxicity. The compound’s effects are mediated through its interaction with enzymes and receptors involved in this pathway .
相似化合物的比较
Similar Compounds
Kynurenine: The parent compound, involved in the same metabolic pathway.
3-Hydroxykynurenine: A hydroxylated derivative of kynurenine.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective properties.
Uniqueness
3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is unique due to its stable isotope labeling, which enhances its utility in analytical techniques like mass spectrometry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical processes .
属性
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-13C2)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UFYQYTSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745990 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-57-4 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-](/img/structure/B580666.png)

![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)


![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B580673.png)






